ethyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a benzodiazepine core, a carbamoyl group, and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an ortho-diamine with a suitable electrophile under acidic conditions.
Introduction of the Carbamoyl Group: The next step involves the introduction of the carbamoyl group. This is typically done by reacting the benzodiazepine intermediate with 4-chloro-2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Thioether Formation: The sulfanyl group is introduced by reacting the carbamoyl intermediate with a thiol compound under basic conditions.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter receptors and its role in modulating neurological functions.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of ethyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Ethyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the 4-chloro-2-fluorophenyl group and the sulfanyl moiety may enhance its binding affinity to GABA receptors and alter its metabolic stability.
Properties
IUPAC Name |
ethyl 2-[4-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3S/c1-2-29-21(28)11-14-10-20(26-18-6-4-3-5-17(18)24-14)30-12-19(27)25-16-8-7-13(22)9-15(16)23/h3-10,24H,2,11-12H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYXEKKWDPNSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.